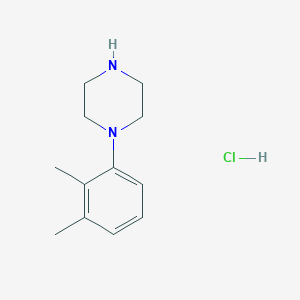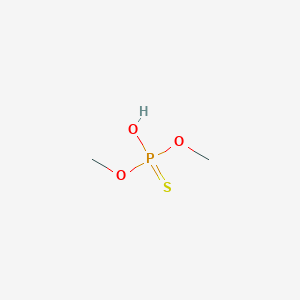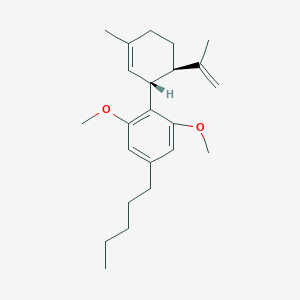
4-Pentylphenol
Overview
Description
4-Pentylphenol is a chemical compound with the molecular formula C11H16O . It is often used as a precursor for various nematogenic liquid crystals, such as substituted phenylcyclohexanes .
Synthesis Analysis
4-Pentylphenol can be synthesized from Phenol and Pentanoylchlorid (Valeroylchlorid) through a multi-step process . The synthesis involves an O-Acylierung according to the Schotten-Baumann method to form Phenylvalerat, which is then rearranged in the presence of Aluminiumchlorid (AlCl3) at 100°C in a Fries-Verschiebung to 4-Pentanoylphenol .Molecular Structure Analysis
The molecular structure of 4-Pentylphenol consists of a phenol group attached to a pentyl chain . The molecular weight of 4-Pentylphenol is 164.24 g/mol .Chemical Reactions Analysis
Phenolic compounds, including 4-Pentylphenol, are known to undergo a variety of chemical reactions. These include ester rearrangements, rearrangements of N-phenylhydroxylamines, hydrolysis of phenolic esters or ethers, and reduction of quinones .Physical And Chemical Properties Analysis
4-Pentylphenol is a solid at room temperature with a melting point of 23-25°C and a boiling point of 342°C . It has a density of 0.96 g/mL and a refractive index of 1.5145 .Scientific Research Applications
Environmental Toxicology : 4-Pentylphenol (4-PP) has been studied for its chronic effects on medaka fish over two generations. It was found to have estrogenic effects that reduce reproductive potential, highlighting its impact as an environmental estrogen (Seki et al., 2003).
Chemical Source and Environmental Monitoring : A study examined the environmental distribution and fate of branched alkylphenols, including 4-Pentylphenol. It discussed its use in building materials and its varied environmental concentrations, pointing towards its impact on ecosystems (Janousek et al., 2020).
Biological and Chemical Research : 4-Pentylphenol was isolated from an ascidian, Diplosoma sp., and studied for its biological activities. It showed inhibition of cell division in fertilized sea urchin eggs and mild cytotoxicity against human cancer cells (Rob et al., 2011).
Molecular Effects on Fish : The molecular effects of 4-PP on fish, specifically its impact on the gene expression of P450 11beta-hydroxylase in the gonads of medaka, were studied. This revealed insights into the molecular mechanisms of endocrine disruption in aquatic life (Yokota et al., 2005).
Endocrine Disrupting Properties : 4-Pentylphenol's role as an endocrine disruptor was further evidenced in a study on the common carp, where it induced the formation of an oviduct in genetically male populations when exposed during sexual differentiation (Gimeno et al., 1997).
Fish Sexual Development Test (FSDT) : The effects of 4-Pentylphenol in zebrafish were examined in a study to validate the FSDT for evaluating endocrine-disrupting chemicals. It altered sex ratios, gonad development, and vitellogenin production (Baumann, 2008).
Human Tissue Analysis : A study validated a procedure for determining alkylphenols, including 4-Pentylphenol, in human tissues. This is crucial for understanding the bioaccumulation and potential health impacts of these chemicals in humans (Pastor-Belda et al., 2020).
Immunotoxicity and Natural Remedies : Research on the immunotoxicity of 4-Pentylphenol in murine splenic lymphocytes showed that walnut polyphenol extract can attenuate its effects, enhancing immune function (Yang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-pentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSUQQXTRRSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044164 | |
| Record name | 4-Pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylphenol | |
CAS RN |
14938-35-3 | |
| Record name | 4-Pentylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14938-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-pentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40069Q368Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



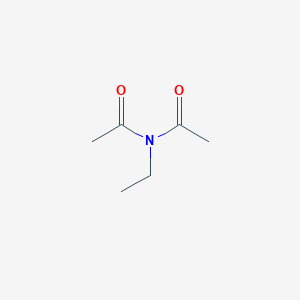
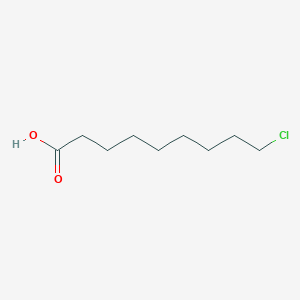



![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)



